4-Methylbenzylidene camphor-d4
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Overview
Description
4-Methylbenzylidene camphor-d4 is a deuterated derivative of 4-Methylbenzylidene camphor, a widely used ultraviolet filter. This compound is primarily utilized in sunscreens and other personal care products due to its ability to absorb ultraviolet B radiation, thereby protecting the skin from harmful solar radiation . The deuterated form, this compound, is often used in scientific research for tracing and analytical purposes.
Preparation Methods
The synthesis of 4-Methylbenzylidene camphor-d4 involves the deuteration of 4-Methylbenzylidene camphor. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with camphor, which undergoes a series of chemical reactions to form 4-Methylbenzylidene camphor.
Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration processes to ensure high purity and yield.
Chemical Reactions Analysis
4-Methylbenzylidene camphor-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylbenzylidene camphor-d4 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to trace and quantify the presence of 4-Methylbenzylidene camphor in samples.
Environmental Studies: Researchers use this compound to study the degradation and environmental impact of ultraviolet filters in aquatic environments.
Pharmacokinetics: It helps in understanding the absorption, distribution, metabolism, and excretion of 4-Methylbenzylidene camphor in biological systems.
Mechanism of Action
The primary mechanism of action of 4-Methylbenzylidene camphor-d4 involves its ability to absorb ultraviolet B radiation. This absorption prevents the radiation from penetrating the skin, thereby protecting against sunburn and other harmful effects of ultraviolet exposure . The compound undergoes cis-trans isomerization upon exposure to light, which dissipates the absorbed photon energy .
Comparison with Similar Compounds
4-Methylbenzylidene camphor-d4 is unique due to its deuterated nature, which makes it particularly useful in analytical applications. Similar compounds include:
4-Methylbenzylidene camphor: The non-deuterated form, commonly used in sunscreens.
Enzacamene: Another ultraviolet filter with similar properties but different chemical structure.
Octocrylene: A widely used ultraviolet filter with different absorption characteristics.
These compounds share similar applications in personal care products but differ in their chemical properties and specific uses.
Properties
IUPAC Name |
3,3,4,5-tetradeuterio-1,7,7-trimethyl-6-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)9-15-10-14-11-16(19)18(15,4)17(14,2)3/h5-9,14H,10-11H2,1-4H3/i10D,11D2,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTTYROSOKZSPF-XDUIOFGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CC3CC(=O)C2(C3(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(=CC2=CC=C(C=C2)C)C3(C(=O)C(C1(C3(C)C)[2H])([2H])[2H])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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